Regiochemical Comparison with Positional Isomer
The target compound is a regioisomer of 4-(4-fluorophenyl)azepane, which is commercially available . The 4-fluoro-4-phenyl substitution places both the fluorine atom and the phenyl ring on the same azepane carbon, creating a sterically hindered tertiary center. In contrast, the 4-(4-fluorophenyl) analog has no fluorine directly on the azepane ring. This fundamental structural difference leads to divergent chemical reactivity and a completely distinct 3D pharmacophore, preventing its use as a substitute in structure-activity relationship (SAR) studies. This is confirmed by the distinct InChI Keys and SMILES strings for each molecule .
| Evidence Dimension | Molecular Topology / Regiochemistry |
|---|---|
| Target Compound Data | 4-fluoro-4-phenylazepane; SMILES: C1CC(CCNC1)(C2=CC=CC=C2)F |
| Comparator Or Baseline | 4-(4-fluorophenyl)azepane; SMILES: C1CC(CCNC1)C2=CC=C(C=C2)F |
| Quantified Difference | Isomeric difference: Fluorine is on the azepane ring (target) vs. on the para position of the pendant phenyl ring (comparator). |
| Conditions | 2D structure comparison based on CAS registry and vendor specifications. |
Why This Matters
Using the correct isomer is critical for patent integrity and achieving the designed biological target engagement, as even small isomeric changes can completely ablate or alter pharmacological activity.
